molecular formula C7H6FNO B1336292 4-Fluorobenzaldehyde oxime CAS No. 588-95-4

4-Fluorobenzaldehyde oxime

Cat. No. B1336292
CAS RN: 588-95-4
M. Wt: 139.13 g/mol
InChI Key: FSKSLWXDUJVTHE-WEVVVXLNSA-N
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Description

4-Fluorobenzaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 4-Fluorobenzaldehyde oxime, they provide insights into related compounds and their properties, which can be extrapolated to understand the characteristics of 4-Fluorobenzaldehyde oxime.

Synthesis Analysis

The synthesis of 4-Fluorobenzaldehyde and its derivatives has been explored through various methods. One approach involves the fluorination of 4-chlorobenzaldehyde using anhydrous KF as the fluorinating agent, with the reaction yielding 4-Fluorobenzaldehyde with a high purity of 99.5% . Another method includes the automated synthesis of 4-[18F]fluorobenzaldehyde using a commercial synthesizer, which is intended for use as a prosthetic group for amino-oxy functionalized peptide labeling . Additionally, a convenient synthesis of fluorobenzaldehydes has been reported using a KF/Ph4PBr/18-Crown-6 reagent system, which allows for the preparation of several fluorobenzaldehyde derivatives from corresponding chloro-derivatives .

Molecular Structure Analysis

The molecular structure of benzaldehyde oximes, including nitro-substituted variants, has been studied using quantum chemical calculations. These studies have provided detailed information on molecular geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, and molecular electrostatic potentials (MEPs) . Although these studies focus on nitrobenzaldehyde oximes, similar computational methods can be applied to analyze the molecular structure of 4-Fluorobenzaldehyde oxime.

Chemical Reactions Analysis

4-Fluorobenzaldehyde has been used as a starting material in various chemical reactions. For instance, it has been involved in the synthesis of indazoles via condensation with hydrazine, demonstrating its reactivity and potential for creating heterocyclic compounds . The oxidation of substituted 4-fluorobenzaldehydes has also been applied in the syntheses of fluorinated phenols, showcasing the versatility of 4-fluorobenzaldehyde in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluorobenzaldehyde and its derivatives can be inferred from studies on related compounds. For example, the crystal structures and hydrogen-bonding patterns of methoxybenzaldehyde oxime derivatives have been analyzed, providing insights into the solid-state properties of oxime compounds . The radiochemical synthesis of 4-[18F]fluorobenzaldehyde has been optimized, indicating the stability and suitability of this compound for use in radiochemical applications .

Scientific Research Applications

Radiosynthesis and Biodistribution

4-Fluorobenzaldehyde oxime has been utilized in the radiosynthesis of cyclic RGD peptides conjugated with fluorinated aldehyde-containing prosthetic groups. This synthesis is significant for positron emission tomography (PET) imaging, where it enhances the imaging of receptors. A study highlighted the successful conjugation of (18)F-aldehydes to aminooxy-bearing RGD peptide and the impact of the prosthetic group on biodistribution and tumor uptake in mice. The study found that the hydrophilic nature of ethylene glycol-containing prosthetic groups influences the excretion pattern of the RGD peptide conjugate, demonstrating the potential of 4-Fluorobenzaldehyde oxime in radiochemistry applications (Glaser et al., 2008).

Thiol-Reactive Prosthetic Groups for Peptides and Proteins

Another application of 4-Fluorobenzaldehyde oxime is in the creation of thiol-reactive prosthetic groups for the labeling of peptides and proteins. This is particularly useful in the field of molecular imaging and diagnostics. A comparison study between different prosthetic groups, including 4-[18F]fluorobenzaldehyde-O-(2-{2-[2-(pyrrol-2,5-dione-1-yl)ethoxy]-ethoxy}-ethyl)oxime ([18F]FBOM), demonstrated the efficiency of these groups in labeling cysteine-containing peptides and proteins. Such applications are crucial for advancing diagnostic imaging techniques (Wuest et al., 2008).

Synthesis of Thiazolidin-4-one Derivatives and Antioxidant Activity

In medicinal chemistry, 4-Fluorobenzaldehyde is used in synthesizing thiazolidin-4-one derivatives, which demonstrate promising antioxidant activity. This synthesis involves reacting 4-Fluorobenzaldehyde with chloroacetonitrile and acrylonitrile to produce various nitriles, indicating its versatility in creating bioactive compounds (El Nezhawy et al., 2009).

Synthesis of Fluorobenzaldehydes

4-Fluorobenzaldehyde itself is synthesized through various methods, such as the reaction of potassium fluoride with chlorobenzaldehyde in the presence of tetraphenylphosphonium halide and 18-crown-6. This synthesis is foundational in creating intermediates for medicines, pesticides, spices, and dyestuffs, showcasing its broad industrial application (Yoshida & Kimura, 1988).

Safety And Hazards

4-Fluorobenzaldehyde oxime is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 4-Fluorobenzaldehyde oxime are not mentioned in the search results, it’s known that oxime esters, including 4-Fluorobenzaldehyde oxime, are emerging as first-line building blocks in modern heterocyclic chemistry . They can be easily prepared and act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

properties

IUPAC Name

(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKSLWXDUJVTHE-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzaldehyde oxime

CAS RN

588-95-4, 7304-35-0, 459-23-4
Record name 4-Fluorobenzaldehyde oxime, Z-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-p-fluorobenzaldehyde oxime
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name p-Fluorobenzaldehyde oxime
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Record name 4-Fluorobenzaldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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